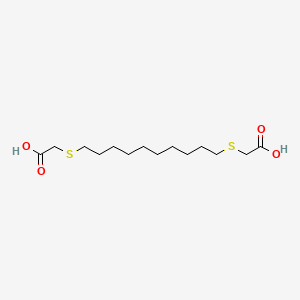

1,10-Bis(carboxymethylthio)decane

Description

Contextualization of Dithioether Dicarboxylic Acids in Organic and Materials Chemistry

Dithioether dicarboxylic acids represent a class of compounds that bridge the gap between simple organic molecules and complex macromolecular assemblies. The presence of both carboxylic acid and thioether functional groups allows for a diverse range of chemical transformations and intermolecular interactions.

In organic synthesis, the thioether linkages can be strategically introduced to influence the conformation and reactivity of the molecule. nih.gov Dithioether dicarboxylic acids serve as valuable precursors for the synthesis of more complex molecules and can participate in a variety of coupling reactions. nih.gov

In materials chemistry, these molecules are particularly valued as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.com The soft sulfur atoms of the thioether groups exhibit a strong affinity for soft metal ions, enabling the formation of stable and often unique coordination architectures. sigmaaldrich.com The dicarboxylic acid groups provide additional coordination sites and can participate in hydrogen bonding, further directing the assembly of extended structures. sigmaaldrich.com

Significance of Long-Chain Aliphatic Spacers in Molecular Design

The decamethylene (ten-carbon) spacer in 1,10-bis(carboxymethylthio)decane plays a pivotal role in defining its properties and applications. Long-chain aliphatic spacers are crucial elements in molecular design for several reasons:

Flexibility and Conformational Freedom: The long alkyl chain imparts significant conformational flexibility to the molecule. This flexibility allows the molecule to adopt various spatial arrangements, which can be critical for binding to biological targets or for forming specific supramolecular assemblies.

Control of Intermolecular Interactions: The length and nature of the spacer can dictate the distance and orientation between functional groups, thereby controlling intermolecular interactions such as hydrogen bonding and van der Waals forces. This control is essential in the design of liquid crystals, polymers, and other materials with specific organizational properties.

Influence on Physicochemical Properties: The hydrophobic nature of the long aliphatic chain influences the solubility and partitioning behavior of the molecule. In the context of drug design, this can affect pharmacokinetic properties. In materials science, it can influence the self-assembly and phase behavior of the resulting materials.

Overview of Research Trajectories for Multifunctional Organic Compounds

The study of multifunctional organic compounds like this compound is a rapidly advancing area of chemical research. These compounds, possessing multiple reactive or interactive sites, are at the heart of innovations in medicine, materials science, and catalysis.

Current research trajectories for multifunctional organic compounds include:

Development of Novel Therapeutics: Researchers are increasingly designing molecules with multiple functional groups to interact with multiple biological targets simultaneously, aiming for enhanced efficacy and reduced side effects. wikipedia.orgacs.org

Creation of "Smart" Materials: The integration of different functional groups allows for the development of materials that can respond to external stimuli such as light, heat, or chemical changes. nih.gov

Design of Advanced Catalysts: Multifunctional ligands are being developed to create highly selective and efficient catalysts for a wide range of chemical transformations.

Detailed Research Findings on this compound

The inhibitory effect of this compound on ACLY has been shown to reduce plasma levels of triglycerides and cholesterol in preclinical studies. wikipedia.orgacs.orgnih.gov This has positioned the compound as a lead for the development of new therapies for hyperlipidemia. wikipedia.orgacs.org

The synthesis of this compound typically involves the reaction of 1,10-decanedithiol (B1670034) with an appropriate haloacetic acid derivative.

Physicochemical Properties of this compound and Related Compounds

| Property | Value/Information |

| Molecular Formula | C14H26O4S2 |

| Molecular Weight | 322.49 g/mol |

| Common Name | 3-Thiadicarboxylic acid |

| Functional Groups | Carboxylic Acid, Thioether |

| Key Research Area | Lipid metabolism, ACLY inhibition |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32827-49-9 |

|---|---|

Molecular Formula |

C14H26O4S2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

2-[10-(carboxymethylsulfanyl)decylsulfanyl]acetic acid |

InChI |

InChI=1S/C14H26O4S2/c15-13(16)11-19-9-7-5-3-1-2-4-6-8-10-20-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) |

InChI Key |

YGPHOWJPGUHNSY-UHFFFAOYSA-N |

SMILES |

C(CCCCCSCC(=O)O)CCCCSCC(=O)O |

Canonical SMILES |

C(CCCCCSCC(=O)O)CCCCSCC(=O)O |

Other CAS No. |

32827-49-9 |

Synonyms |

1,10-bis(carboxymethylthio)decane 1,10-bis(carboxymethylthiodecane) 3-thiadicarboxylic acid BCMTD |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1,10 Bis Carboxymethylthio Decane

Reactivity of the Carboxylic Acid Moieties

The two carboxylic acid groups are the most prominent reactive sites in the molecule, readily undergoing reactions typical of dicarboxylic acids.

The carboxylic acid groups of 1,10-Bis(carboxymethylthio)decane can be readily converted into esters and amides, providing a powerful tool for modifying its physical and chemical properties.

Esterification: The formation of esters can be achieved through various methods. The classic Fischer esterification, involving the reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. This reaction allows for the introduction of a wide range of alkyl or aryl groups, thereby tuning the solubility and steric properties of the resulting diester. For instance, reaction with long-chain alcohols can lead to the formation of specialty esters with potential applications as lubricants or plasticizers.

Amidation: The conversion of the carboxylic acid groups to amides introduces nitrogen-containing functionalities, which can significantly alter the hydrogen bonding capabilities and thermal stability of the resulting molecules. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with activators like N-hydroxysuccinimide (NHS), can be employed to form amide bonds with primary and secondary amines under mild conditions. This reaction is fundamental for incorporating the this compound backbone into polyamide structures or for attaching biologically relevant amine-containing molecules.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Diester | Lubricants, Plasticizers, Monomers for Polyesters |

| Amidation | Amine, Coupling Agents (e.g., EDC/NHS), Solvent | Diamide | Monomers for Polyamides, Functionalized Materials |

As a dicarboxylic acid, this compound readily reacts with bases to form carboxylate salts. The stoichiometry of the reaction can be controlled to produce either the mono- or di-salt. The nature of the counter-ion (e.g., alkali metals, alkaline earth metals, or organic cations) will significantly influence the solubility and physical state of the resulting salt. These ionic interactions can be exploited in the formation of ionomers or for applications where water solubility is desired.

Reactivity of the Thioether Linkages

The two sulfur atoms within the decane (B31447) chain introduce another dimension to the reactivity of this compound.

The thioether linkages are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as hydrogen peroxide under controlled conditions or sodium periodate, can selectively oxidize the thioethers to sulfoxides. Stronger oxidizing agents, like potassium permanganate (B83412) or excess hydrogen peroxide, will typically lead to the corresponding disulfone. The introduction of sulfoxide (B87167) or sulfone groups significantly increases the polarity and hydrogen bonding capacity of the molecule.

| Oxidation Product | Typical Oxidizing Agents | Key Properties of Product |

| Disulfoxide | Hydrogen Peroxide (controlled), Sodium Periodate | Increased polarity, potential for stereoisomerism |

| Disulfone | Potassium Permanganate, Excess Hydrogen Peroxide | High polarity, strong hydrogen bond acceptor |

The carbon-sulfur bonds of the thioether linkages can be cleaved under specific conditions. Reductive cleavage methods, employing reagents such as sodium in liquid ammonia (B1221849) or other strong reducing agents, can break the C-S bond. This can be a useful strategy for degrading polymers containing this unit or for synthesizing other long-chain functionalized molecules.

Formation of Novel Derivatives and Analogs for Academic Inquiry

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of various polymers and macrocycles.

Its dicarboxylic acid functionality allows for its use in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. ontosight.ai The incorporation of the flexible thioether-containing decane chain into the polymer backbone can impart unique properties to the resulting materials, such as increased flexibility and altered thermal characteristics.

Furthermore, the long, flexible chain of this compound makes it a potential building block for the synthesis of macrocyclic compounds, such as large crown ethers or rotaxanes, which are of significant interest in the field of supramolecular chemistry. The thioether and carboxylic acid groups can act as coordination sites for metal ions or as recognition sites for guest molecules. The synthesis of such complex architectures from this versatile building block remains an area of active academic exploration.

Coordination Chemistry of 1,10 Bis Carboxymethylthio Decane

Ligand Properties of the Dithioether Dicarboxylic Acid Scaffold

The coordination behavior of 1,10-bis(carboxymethylthio)decane is dictated by the interplay of its constituent functional groups and the conformational flexibility of the decane (B31447) chain.

The presence of both hard carboxylate and soft thioether donor atoms allows this compound to exhibit a range of binding modes, the preference for which is largely governed by the nature of the metal center according to Hard and Soft Acid and Base (HSAB) theory.

Carboxylate Coordination: The carboxylate groups can coordinate to metal centers in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelate: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a stable four-membered ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, leading to the formation of polynuclear structures or coordination polymers.

Thioether Coordination: The sulfur atoms of the thioether linkages are soft donors and will preferentially coordinate to soft metal ions such as Ag(I), Pd(II), and Pt(II). nih.gov The coordination of thioether ligands typically results in a pyramidal geometry at the sulfur atom. acs.org

Mixed Carboxylate-Thioether Coordination: The most interesting and complex behavior arises from the potential for simultaneous coordination of both the carboxylate and thioether groups. This mixed-donor character allows the ligand to act as a versatile chelating or bridging agent, potentially forming complexes with unique structural and electronic properties. The long, flexible decane spacer can fold to allow both a thioether and a carboxylate group to bind to the same metal center, or it can adopt an extended conformation to bridge distant metal ions.

A summary of potential binding modes is presented in the table below.

| Binding Mode | Coordinated Groups | Metal Ion Preference (HSAB) | Potential Structure |

| Carboxylate (Monodentate) | One oxygen from a -COOH group | Hard acids (e.g., Ln³⁺, alkali metals) | Mononuclear or polynuclear |

| Carboxylate (Bidentate Chelate) | Both oxygens from a -COOH group | Hard and borderline acids | Mononuclear |

| Carboxylate (Bidentate Bridging) | Oxygens from one -COOH to two metals | Hard and borderline acids | Dinuclear or polynuclear |

| Thioether (Monodentate) | One sulfur atom | Soft acids (e.g., Ag⁺, Pd²⁺, Pt²⁺) | Mononuclear or polynuclear |

| Mixed (Chelating) | One sulfur and one carboxylate oxygen | Borderline and soft acids | Mononuclear |

| Mixed (Bridging) | Sulfur and carboxylate to different metals | Various | Coordination polymers/MOFs |

The flexible decane backbone of this compound plays a crucial role in its coordination chemistry, allowing for significant chelation effects. The ligand can wrap around a metal ion to form a stable chelate ring. The size and stability of this ring will depend on the conformational freedom of the decane chain and the preferred coordination geometry of the metal ion.

Furthermore, the length of the decane spacer provides the potential for the formation of large ring structures known as macrochelates. In such arrangements, the ligand can bridge two coordination sites on a single large metal ion or, more commonly, bridge two different metal centers to form a dinuclear macrocyclic complex. The formation of such macrochelates is often driven by the chelate effect, where the formation of multiple bonds between the ligand and metal center(s) leads to a significant increase in thermodynamic stability. The flexibility of the decane chain can accommodate a variety of metal-metal distances in dinuclear complexes. acs.org

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with this compound are scarce in the literature, general synthetic strategies for related dithioether and dicarboxylic acid ligands can be extrapolated.

The synthesis of metal complexes with this ligand would likely involve the reaction of a metal salt with the ligand in a suitable solvent. rsc.org The choice of solvent will be critical to solubilize both the metal precursor and the ligand and can influence the final structure of the complex. nih.gov The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) would be key parameters to control the dimensionality and nuclearity of the resulting product, ranging from discrete mononuclear or dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). acs.orgacs.org

The coordination geometry around the metal center in complexes of this compound will be determined by the coordination number and the electronic configuration of the metal ion. ntu.edu.sg Common geometries such as tetrahedral, square planar, and octahedral are to be expected. ntu.edu.sg

The stereochemistry of these complexes is a particularly interesting aspect. The prochiral nature of the sulfur atoms in the thioether linkages means that upon coordination to a metal center, these sulfur atoms can become stereogenic centers. nih.gov This can lead to the formation of diastereomers. nih.gov The flexible decane chain can also adopt various conformations, leading to conformational isomers. acs.org In the case of octahedral complexes with bidentate chelation, the possibility of facial (fac) and meridional (mer) isomers arises. For complexes involving multiple ligands, cis and trans isomers are also possible. ntu.edu.sg The study of the stereochemistry of these complexes would provide valuable insights into the factors controlling the self-assembly and structure of coordination compounds. researchgate.net

A variety of spectroscopic techniques would be essential for the characterization of metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for determining the coordination mode of the carboxylate groups. A shift in the stretching frequencies of the C=O and C-O bonds upon coordination would provide evidence of metal-carboxylate interaction. The ν(C-S) stretching frequency may also shift upon coordination of the thioether sulfur atoms to the metal center. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordinating groups would indicate complex formation. For diamagnetic complexes, detailed structural information, including the conformation of the decane chain, could be elucidated.

UV-Vis Spectroscopy: Electronic absorption spectroscopy would provide information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. This can be used to study the spectrochemical series of the ligand and to determine the geometry of the complex.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous determination of the solid-state structure of the complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

The following table summarizes the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Observable Change | Information Gained |

| Infrared (IR) | Shift in ν(C=O) and ν(C-O) stretches | Confirmation of carboxylate coordination |

| Shift in ν(C-S) stretch | Confirmation of thioether coordination | |

| NMR (¹H, ¹³C) | Change in chemical shifts near donor atoms | Evidence of complexation in solution |

| UV-Vis | Shift in d-d transition bands | Information on coordination geometry and ligand field strength |

| X-ray Crystallography | Complete structural determination | Precise bond lengths, angles, and stereochemistry |

Explorations in Catalysis via this compound Metal Complexes

While no catalytic applications of this compound complexes have been reported, the structural features of this ligand suggest several potential areas for exploration. The combination of thioether and carboxylate donors in a flexible framework makes it a candidate for supporting catalytic activity in a variety of transformations.

Self-assembled coordination complexes, including those with thioether ligands, have shown promise in homogeneous catalysis. nih.gov For instance, silver(I) complexes with bis-thioether ligands have been shown to be effective catalysts in tandem addition/cycloisomerization reactions of alkynes. nih.gov The flexible nature of the this compound ligand could allow for the formation of dynamic catalytic pockets.

Furthermore, the ability of this ligand to form robust coordination polymers and MOFs opens up possibilities in heterogeneous catalysis. nih.govrsc.org MOFs constructed from dicarboxylic acids have been widely investigated as catalysts due to their high surface area and tunable porosity. acs.orgnih.gov The incorporation of thioether groups into the framework could introduce new catalytic functionalities, potentially for reactions involving soft substrates. The design of such materials could lead to shape- and size-selective catalysts. researchgate.net

Supramolecular Chemistry and Self Assembly of 1,10 Bis Carboxymethylthio Decane Systems

Non-Covalent Interactions Governing Molecular Recognition

The supramolecular behavior of 1,10-Bis(carboxymethylthio)decane would be primarily governed by a combination of non-covalent interactions, including hydrogen bonding and interactions involving the thioether groups.

Hydrogen Bonding Networks Involving Carboxylic Acid Groups

The two carboxylic acid groups at either end of the this compound molecule are expected to be the primary drivers of self-assembly through the formation of robust hydrogen bonds. In the solid state and in non-polar solvents, dicarboxylic acids commonly form dimeric structures through pairs of O-H···O hydrogen bonds between the carboxyl groups. This predictable interaction can lead to the formation of extended one-dimensional chains or more complex three-dimensional networks. The strength and directionality of these hydrogen bonds are fundamental to the formation of ordered supramolecular structures.

Design and Construction of Supramolecular Architectures

The linear, flexible nature of the this compound molecule, with its functional end groups, makes it a potentially interesting building block for the construction of various supramolecular architectures.

Pseudorotaxane and Rotaxane Formation Utilizing the Decane (B31447) Spacer

The long, flexible decane spacer of this compound makes it a suitable candidate to act as a "thread" in the formation of pseudorotaxanes and rotaxanes. A pseudorotaxane is a supramolecular complex in which a linear molecule is threaded through a macrocyclic "wheel." A rotaxane is a mechanically interlocked molecule where bulky "stopper" groups at the ends of the thread prevent the wheel from dethreading.

The formation of a pseudorotaxane with this compound would involve a suitable macrocyclic host that can encapsulate the decane chain. The stability of such a complex would depend on favorable interactions between the host and the guest, such as van der Waals forces and hydrophobic effects. To form a rotaxane, the carboxylic acid end groups of the threaded this compound would need to be reacted with bulky molecules that are too large to pass through the cavity of the macrocycle. The flexibility of the decane chain is a crucial factor in the threading process.

Self-Assembly into Higher-Order Structures (e.g., Polymeric Systems, Vesicles)

The bifunctional nature of this compound, with its two carboxylic acid groups, allows for its potential use as a monomer in the formation of supramolecular polymers. Through intermolecular hydrogen bonding between the carboxylic acid groups, long, chain-like structures can be formed. The properties of such supramolecular polymers would be influenced by the nature of the solvent and temperature.

While the formation of vesicles typically requires amphiphilic molecules with distinct hydrophilic and hydrophobic regions, it is conceivable that under specific conditions (e.g., in the presence of certain counterions or by forming salts), this compound could self-assemble into bilayer structures that could close to form vesicles. The decane chain would form the hydrophobic core of the bilayer, while the polar carboxymethylthio groups would be exposed to the aqueous environment. However, without experimental evidence, this remains speculative.

Computational and Theoretical Investigations of 1,10 Bis Carboxymethylthio Decane

Machine Learning Applications in Predicting Compound Behavior

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the landscape of chemical and pharmaceutical research, offering powerful tools for predicting the behavior and properties of molecules like 1,10-Bis(carboxymethylthio)decane. sapiosciences.com While specific ML models exclusively trained on this compound are not yet prevalent in published literature, the established methodologies in computational chemistry provide a clear framework for how such predictive models can be developed. These approaches are capable of rapidly screening and predicting a compound's characteristics, thereby accelerating research and development. sapiosciences.comnih.gov

Machine learning models excel at identifying complex patterns within large datasets to predict a range of molecular attributes. mdpi.com For this compound, this could encompass the prediction of physicochemical properties, biological activity, and potential applications. The general workflow for applying machine learning to this compound would involve several key steps:

Data Collection and Curation: A dataset of molecules with structural similarities to this compound, such as other long-chain dicarboxylic acids, thioethers, or related organosulfur compounds, would be compiled. nih.govfraunhofer.de This dataset would include known experimental values for the properties of interest.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical features, or "molecular descriptors," would be calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. For this compound, these descriptors would capture information about its long aliphatic chain, the two thioether linkages, and the terminal carboxylic acid groups. researchgate.net

Model Training and Validation: A machine learning algorithm, such as a neural network, random forest, or support vector machine, would be trained on the curated dataset. mdpi.comresearchgate.net The model learns the relationship between the molecular descriptors and the target properties. Its predictive performance is then rigorously evaluated using cross-validation and independent test sets to ensure its accuracy and robustness. mdpi.com

Prediction for this compound: Once validated, the trained model can be used to predict the properties of this compound by inputting its calculated molecular descriptors.

Predictable Properties and Potential Applications

Through such a machine learning approach, a variety of behaviors and properties of this compound could be predicted.

Physicochemical Properties: Key characteristics such as solubility, melting point, boiling point, and logP (a measure of lipophilicity) can be estimated. These predictions are valuable for understanding the compound's behavior in different environments and for designing experimental procedures.

Biological Activity: Machine learning models are widely used to predict potential biological activities, including binding affinity to specific proteins or enzymes. nih.gov Given that long-chain dicarboxylic acids are involved in various metabolic pathways, ML could help identify potential biological targets for this compound. nih.govnih.gov For instance, models could predict its interaction with enzymes involved in fatty acid metabolism or its potential as a building block for biocompatible polymers. nih.govresearchgate.net

Toxicity Prediction: A crucial application of machine learning in chemistry is the early assessment of a compound's potential toxicity. researchgate.net By training models on data from compounds with known toxicological profiles, the likelihood of this compound exhibiting adverse effects could be estimated. researchgate.net

Hypothetical Data for a Predictive Model

The following interactive table illustrates the type of data that could be used to train a machine learning model to predict a specific property, such as aqueous solubility, for a series of related dicarboxylic acids, including this compound.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Predicted Aqueous Solubility (mg/L) |

| Adipic Acid | 146.14 | 0.08 | 2 | 4 | High |

| Suberic Acid | 174.20 | 0.73 | 2 | 4 | Moderate |

| Sebacic Acid | 202.25 | 1.38 | 2 | 4 | Low |

| Dodecanedioic Acid | 230.30 | 2.03 | 2 | 4 | Low |

| This compound | 350.53 | (Predicted) | 2 | 6 | (To be predicted) |

This table demonstrates how various molecular descriptors are used as input features for the machine learning model. The model would learn the relationship between these features and the known aqueous solubility of the training compounds to then predict the solubility of this compound.

While direct experimental data and dedicated machine learning studies on this compound remain to be published, the powerful predictive capabilities of modern computational tools offer a clear path forward for its investigation. nih.gov The application of machine learning holds significant promise for elucidating the compound's behavior and unlocking its potential in various scientific and industrial domains.

Applications in Advanced Materials Science Non Biological Contexts

Utilization in Polymeric Systems and Network Formation

There is currently no available research detailing the use of 1,10-Bis(carboxymethylthio)decane as a building block or modifier in polymeric systems.

Cross-linking Agents and Monomer Design

No studies have been identified that investigate the role of this compound as a cross-linking agent to form polymer networks. The dicarboxylic acid functionality suggests its potential to react with appropriate co-monomers to create cross-linked structures, but this has not been experimentally explored in the available literature. Similarly, its application as a specialized monomer in polymer synthesis is not described.

Modifiers for Polymer Properties (e.g., Flexibility, Thermal Stability)

While the long aliphatic chain of this compound could theoretically impart flexibility to a polymer backbone, and the sulfur atoms might enhance thermal stability, there are no published studies that have investigated or quantified these effects.

Surface Modification and Interfacial Science

The potential for this compound to be used in surface modification, for instance, in the formation of self-assembled monolayers (SAMs) on metal surfaces via its thiol-related groups, has not been the subject of any found research. Its role in interfacial science remains uninvestigated.

Role in the Development of Functional Soft Materials

No literature could be found on the application of this compound in the formulation or development of functional soft materials such as gels, liquid crystals, or other organized molecular assemblies in a non-biological context.

Potential in Sensor Development (Excluding Biosensors)

A comprehensive search did not yield any studies on the use of this compound as a component in the development of chemical sensors for non-biological targets, such as metal ions or small organic molecules.

Future Research Perspectives and Emerging Areas

Unexplored Synthetic Routes and Structural Variations

Currently, detailed synthetic methodologies specifically for 1,10-Bis(carboxymethylthio)decane are not extensively documented. The presumed synthesis would likely involve the reaction of 1,10-decanedithiol (B1670034) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

Future research could explore and optimize this pathway, investigating various solvents, bases, and reaction conditions to maximize yield and purity. Furthermore, a significant area for exploration lies in the synthesis of structural analogues. By varying the length of the central alkane chain (longer or shorter than decane) or by introducing substituents onto the chain, a library of related dicarboxylic acids with tailored properties could be developed. For instance, the introduction of aromatic or heterocyclic moieties within the backbone could impart specific electronic or conformational properties.

Novel Coordination Complexes and Their Physicochemical Properties

The presence of both thioether and carboxylate functionalities makes this compound a versatile ligand for the coordination of a wide range of metal ions. The soft thioether sulfur atoms are expected to show a high affinity for soft metal ions like palladium(II), platinum(II), silver(I), and mercury(II), while the hard carboxylate oxygen atoms can coordinate to hard metal ions such as alkali, alkaline earth, and lanthanide metals. This dual-functionality could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs).

Future research should focus on the synthesis and characterization of coordination complexes with various transition metals. Investigating the physicochemical properties of these complexes, such as their thermal stability, magnetic behavior, and photophysical properties, could reveal potential applications in catalysis, sensing, and materials science. The flexible decane (B31447) linker allows for a variety of coordination modes, including the formation of mononuclear, binuclear, or polynuclear complexes, which could exhibit interesting structural and functional diversity. The coordination chemistry of thioethers is a broad field, and systematic studies with this specific ligand are needed to uncover its unique potential. acs.orgwikipedia.orgnih.gov

Advanced Supramolecular Assemblies and Their Functional Exploration

The long, flexible decane chain combined with the hydrogen-bonding capabilities of the carboxylic acid groups makes this compound an excellent candidate for the construction of advanced supramolecular assemblies. In the solid state, it is expected to form hydrogen-bonded networks, and in solution, it could self-assemble into various aggregates depending on the solvent and pH.

An intriguing area of future research would be the exploration of its co-crystallization with other molecules to form functional multicomponent crystals. Furthermore, its ability to interact with macrocyclic hosts, such as cyclodextrins or calixarenes, could lead to the formation of pseudorotaxanes and other interlocked structures. The functional exploration of these supramolecular assemblies could lead to the development of new materials with applications in drug delivery, molecular recognition, and the creation of responsive "smart" materials.

Predictive Modeling and Data-Driven Discoveries in Chemical Research

Computational chemistry and data-driven approaches offer powerful tools to accelerate the discovery and design of new materials based on this compound. Density Functional Theory (DFT) calculations could be employed to predict the preferred conformations of the molecule, its electronic properties, and its binding affinities for different metal ions.

Molecular dynamics (MD) simulations could provide insights into the self-assembly behavior of the molecule in different environments and predict the structures of the resulting aggregates. By combining computational screening with experimental validation, it may be possible to rapidly identify promising candidates for specific applications. For example, predictive models could guide the synthesis of new ligands with optimized properties for the selective extraction of specific metal ions or for the templation of novel supramolecular architectures. This synergy between computational and experimental chemistry will be crucial for unlocking the full potential of this and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 1,10-Bis(carboxymethylthio)decane?

- Methodological Answer : Synthesis typically involves thiol-ene click chemistry or nucleophilic substitution reactions. For reproducibility, document reagent purity (e.g., ≥95% by HPLC), solvent choice (e.g., DMF or THF), and reaction conditions (temperature, time, inert atmosphere). Use orthogonal experimental design (e.g., Taguchi or factorial methods) to optimize yield and minimize byproducts . Post-synthesis, validate purity via -NMR, -NMR, and LC-MS. Report retention times and spectral peaks in alignment with IUPAC guidelines .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use HPLC to monitor degradation products over time. For quantitative analysis, apply Arrhenius kinetics to predict shelf life. Include statistical uncertainty (e.g., 95% confidence intervals) in degradation rates . Reference ICH M10 guidelines for bioanalytical method validation .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., -analogs) ensures precision. Validate linearity (R >0.99), limit of detection (LOD), and recovery rates (80–120%) per ICH M10 standards . For solid-state analysis, pair powder XRD with differential scanning calorimetry (DSC) to assess crystallinity and polymorphism .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against targets in (e.g., kinases, proteases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (). Cross-reference results with structural databases like PDBbind to identify false positives .

Q. What strategies resolve contradictory data in studies of the compound’s mechanism of action?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses . For example, if cytotoxicity data conflict, use CRISPR-Cas9 knockouts to isolate specific pathways (e.g., apoptosis vs. ferroptosis) . Perform meta-analyses with tools like RevMan to quantify heterogeneity (I-statistic) .

Q. How can researchers design assays to evaluate the compound’s impact on epigenetic targets (e.g., HDACs, DNMTs)?

- Methodological Answer : Use cell-based reporter assays (e.g., luciferase under HDAC-responsive promoters) and correlate results with ChIP-seq data. Include positive controls (e.g., trichostatin A for HDAC inhibition) and normalize to housekeeping genes (e.g., GAPDH). For dose-response curves, calculate IC values using nonlinear regression (GraphPad Prism) .

Q. What experimental frameworks validate the compound’s role in PROTAC-mediated protein degradation?

- Methodological Answer : Synthesize PROTAC conjugates with E3 ligase ligands (e.g., VHL or cereblon) and assess degradation via Western blot (target protein) and ubiquitination assays. Compare degradation efficiency () across cell lines with varying E3 ligase expression . Use negative controls (non-functional linker analogs) to confirm specificity .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Tabulate chemical shifts alongside solvent and instrument parameters (e.g., 400 MHz vs. 600 MHz). Annotate splitting patterns and coupling constants. For unresolved discrepancies, conduct DFT calculations (Gaussian 16) to simulate spectra and identify conformational isomers .

Q. What are best practices for reporting bioactivity data to ensure reproducibility?

- Methodological Answer : Adhere to MIAME and ARRIVE guidelines. Disclose cell line authentication (STR profiling), passage numbers, and assay conditions (e.g., serum concentration, O levels). Use PubChem or ChEMBL identifiers for cross-referencing .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.